molecular formula C18H17ClN4O B11973228 3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide

Cat. No.: B11973228
M. Wt: 340.8 g/mol
InChI Key: WCUYEZQPXWQTMJ-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide typically involves the condensation of 1H-benzimidazole with an appropriate aldehyde and hydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole hydrides.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
  • 2-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
  • 3-(1H-pyrazol-1-yl)propanoic acid hydrochloride

Uniqueness

3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide is unique due to its specific structure, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpropanamide

InChI

InChI=1S/C18H17ClN4O/c1-13(11-23-12-20-16-8-4-5-9-17(16)23)18(24)22-21-10-14-6-2-3-7-15(14)19/h2-10,12-13H,11H2,1H3,(H,22,24)/b21-10+

InChI Key

WCUYEZQPXWQTMJ-UFFVCSGVSA-N

Isomeric SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.